molecular formula C16H13N7OS2 B2908392 N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951902-13-9

N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B2908392
CAS No.: 951902-13-9
M. Wt: 383.45
InChI Key: BJJVYVSVPWCUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(Ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a tetrazole-substituted phenyl group via a carboxamide bridge.

Properties

IUPAC Name

N-[4-(5-ethylsulfanyltetrazol-1-yl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS2/c1-2-25-16-19-20-21-23(16)12-6-4-11(5-7-12)17-15(24)10-3-8-13-14(9-10)26-22-18-13/h3-9H,2H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJVYVSVPWCUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=NN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=NS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of benzothiadiazole and tetrazole moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Average Mass (g/mol) Key Functional Groups Structural Features Reference
N-{4-[5-(Ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide (Target) C₁₅H₁₂N₆OS₂ 380.43* Benzothiadiazole, Tetrazole, Ethylsulfanyl Benzothiadiazole core, tetrazole-phenyl linkage N/A
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₅H₁₆N₆OS₂ 360.45 Thiadiazole, Triazole, Ethylsulfanyl Triazole-thiadiazole hybrid, methylphenyl group
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide C₁₁H₁₁N₅OS₂ 293.36 Benzothiazole, Thiadiazole, Ethyl Benzothiazole core, thiadiazole linkage
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₂₁H₂₁N₅OS₂ 423.55 Benzothiazole, Triazole, Sulfanyl Benzothiazole-phenyl linkage, triazole-sulfanyl

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Variations: The target compound uses a benzothiadiazole core, distinct from benzothiazole in or benzothiazole-phenyl hybrids in . Benzothiadiazoles are known for electron-deficient properties, relevant in optoelectronics and as kinase inhibitors . The tetrazole group in the target compound (vs. triazole in or thiadiazole in ) contributes to metabolic stability and hydrogen-bonding capacity, which may enhance binding affinity in biological systems.

Substituent Effects :

  • The ethylsulfanyl group in the target compound and increases hydrophobicity compared to simpler alkyl or aryl substituents in . This could improve membrane permeability but reduce aqueous solubility.
  • Compounds like incorporate sulfanyl-acetamide linkages, which may confer redox activity or susceptibility to enzymatic cleavage.

Molecular Mass and Complexity: The target compound (380.43 g/mol) is intermediate in mass compared to (360.45 g/mol) and (423.55 g/mol).

Research Findings and Implications

Contradictions and Limitations :

  • Evidence lacks direct comparative studies on the target compound’s efficacy. For example, while and share sulfanyl groups, their biological targets may differ due to core heterocycle variations.

Biological Activity

N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiadiazole class, characterized by a benzene ring fused to a thiadiazole ring. The presence of the ethylsulfanyl and tetrazole groups contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound displayed potent activity against both bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were notably low, indicating high efficacy against pathogens .

Enzyme Inhibition

Benzothiadiazole derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory pathways. For instance, dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown promise in reducing pain and inflammation without the adverse effects associated with traditional analgesics . This suggests that this compound may have similar potential.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. Specific IC50 values vary by cell line but suggest a promising therapeutic index .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Target Proteins : The compound may bind to target proteins involved in cell signaling pathways, inhibiting their function and leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that derivatives can increase ROS levels in cells, contributing to cytotoxic effects against tumors.

Study 1: Antimicrobial Efficacy

A comparative study on benzothiadiazole derivatives demonstrated that this compound had an MIC of 10 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent for bacterial infections .

Study 2: Anti-inflammatory Properties

In vivo studies involving animal models indicated that the compound significantly reduced inflammation markers when administered in a controlled setting. This aligns with its proposed mechanism as an sEH/FAAH inhibitor .

Data Summary

Activity Type Target Effect Reference
AntimicrobialBacteria/FungiMIC 10 µg/mL
Enzyme InhibitionsEH/FAAHPain relief
CytotoxicityCancer CellsInduces apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.